molecular formula C23H19N B1626342 2-Methyl-3,4,5-triphenyl-1H-pyrrole CAS No. 3274-60-0

2-Methyl-3,4,5-triphenyl-1H-pyrrole

Cat. No. B1626342
CAS RN: 3274-60-0
M. Wt: 309.4 g/mol
InChI Key: YPDRYEWNCATRHE-UHFFFAOYSA-N
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Description

2-Methyl-3,4,5-triphenyl-1H-pyrrole is a chemical compound with the molecular formula C23H19N . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of 2-methyl-3,4,5-triphenyl pyrrole derivatives has been described in the literature. The process involves refluxing a mixture of benzoin, benzyl methyl ketone, and ammonium acetate in acetic acid .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3,4,5-triphenyl-1H-pyrrole consists of a pyrrole ring substituted with three phenyl groups and one methyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Methyl-3,4,5-triphenyl-1H-pyrrole are not detailed in the search results, pyrrole and its derivatives are known to be involved in a wide range of chemical reactions .

Scientific Research Applications

  • Synthesis of Expanded Macrocycles :

    • 2-Methyl-3,4,5-triphenyl-1H-pyrrole is used in the synthesis of meso-phenyl substituted expanded macrocycles. These macrocycles have applications in chemical sensing, molecular recognition, and as components in electronic and photonic devices (Brückner et al., 1997).
  • Ligand for Transition-Metal Complexes :

    • A derivative of this compound acts as an anionic bidentate ligand for transition-metal complexes, important in the field of catalysis and materials science (Asay et al., 2008).
  • Asymmetric Electroreduction :

    • Polymers synthesized from chiral pyrrole monomers, which can include derivatives of 2-Methyl-3,4,5-triphenyl-1H-pyrrole, are used in the asymmetric electroreduction of organic molecules. This has implications in stereoselective synthesis (Schwientek et al., 1999).
  • Initiators for Polymerization :

    • Certain derivatives of this pyrrole are used as initiators in ε-Caprolactone polymerization, a crucial process in the production of biodegradable plastics (Matsuo et al., 2001).
  • Coordination Polymer Networks :

    • The compound is involved in creating isomeric framework networks with different topological features, which are significant in the development of new materials with potential applications in gas storage, catalysis, and drug delivery (Shin et al., 2003).
  • Photoluminescent Materials :

    • Soluble derivatives of this compound exhibit photoluminescence, making them suitable for use in optical devices, sensors, and as probes in biological systems (Lun̆ák et al., 2011).
  • Antimicrobial Activity :

    • 1,5-Diphenylpyrrole derivatives, a class that includes 2-Methyl-3,4,5-triphenyl-1H-pyrrole, have been evaluated for their antimicrobial activity, particularly against Mycobacterium tuberculosis, suggesting their potential in developing new antimicrobial agents (Biava et al., 2008).
  • Corrosion Inhibition :

    • Derivatives of 1H-pyrrole-2,5-dione, including those related to 2-Methyl-3,4,5-triphenyl-1H-pyrrole, have shown efficacy as corrosion inhibitors for carbon steel in acidic environments, demonstrating their importance in industrial applications (Zarrouk et al., 2015).

Future Directions

The future directions for research on 2-Methyl-3,4,5-triphenyl-1H-pyrrole and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

2-methyl-3,4,5-triphenyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N/c1-17-21(18-11-5-2-6-12-18)22(19-13-7-3-8-14-19)23(24-17)20-15-9-4-10-16-20/h2-16,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDRYEWNCATRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501666
Record name 2-Methyl-3,4,5-triphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,4,5-triphenyl-1H-pyrrole

CAS RN

3274-60-0
Record name 2-Methyl-3,4,5-triphenyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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